6-FLUORO-N-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
Description
6-Fluoro-N-(4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative featuring a fluorine atom at position 6, a 4-methylphenylamine group at position 4, and a morpholine-4-carbonyl moiety at position 2. The fluorine atom enhances metabolic stability and bioavailability, while the morpholine group contributes to solubility and target binding affinity .
Properties
IUPAC Name |
[6-fluoro-4-(4-methylanilino)quinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-14-2-5-16(6-3-14)24-20-17-12-15(22)4-7-19(17)23-13-18(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDKYUJMRGVQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-N-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the fluorine atom: This step might involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the morpholine-4-carbonyl group: This can be done through an amide coupling reaction using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Substitution with the 4-methylphenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the quinoline core or the methyl group.
Reduction: Reduction reactions could target the carbonyl group or the quinoline ring.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the fluorine or amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
6-FLUORO-N-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a lead compound for the development of drugs targeting specific diseases.
Industry: In the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the fluorine atom and the morpholine-4-carbonyl group could influence its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison
Key Observations :
- The target compound’s 6-fluoro substituent distinguishes it from brominated analogs (e.g., 6o) , which may alter electronic properties and binding interactions.
- Unlike carboxamide derivatives (e.g., compound 35 ), the target’s morpholine moiety introduces a rigid heterocyclic structure, which may influence conformational stability.
Key Observations :
- The target compound’s synthesis likely parallels methods used for morpholine-containing derivatives (e.g., Procedure E in ), though specific details are unavailable.
- Yields for analogs vary significantly (53–76%), influenced by steric hindrance from substituents (e.g., bromo in 6o vs. fluoro in the target).
Research Findings and Implications
Structural Flexibility vs.
Synthetic Challenges : Brominated analogs (e.g., 6m ) require harsh conditions (e.g., Pd catalysis), whereas fluorinated derivatives like the target may benefit from milder, high-yield routes.
Bioactivity Potential: Morpholine and fluorine are associated with improved pharmacokinetics in antimicrobial agents (see compound 35 ), positioning the target as a candidate for further testing.
Biological Activity
6-Fluoro-N-(4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula: C21H20FN3O2. It features a quinoline backbone with a fluoro substituent and a morpholine carbonyl moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of quinoline compounds exhibit potent anticancer activities. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation.
A notable study investigated the structure-activity relationship (SAR) of quinoline derivatives, revealing that modifications at specific positions on the quinoline ring can enhance cytotoxicity against various cancer cell lines. The IC50 values for some derivatives were reported in the low micromolar range, indicating strong anticancer potential .
The mechanism through which this compound exerts its effects may involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This is crucial for preventing cancer cell division and promoting apoptosis .
Case Studies
-
Study on Quinoline Derivatives :
- Objective : To evaluate the anticancer activity of various quinoline derivatives.
- Findings : The compound demonstrated a significant inhibitory effect on HeLa cells with an IC50 value of approximately 5 µM. The study concluded that structural modifications could enhance the efficacy of these compounds against cancer cells.
- Neuropharmacological Evaluation :
Data Tables
Q & A
Q. What are the standard synthetic routes for synthesizing 6-fluoro-N-(4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Quinoline Core Formation : Cyclization of precursors (e.g., via Skraup or Friedländer reactions) under acidic conditions.
- Morpholine Carbonyl Incorporation : Nucleophilic substitution or coupling reactions using morpholine-4-carbonyl chloride.
- Fluorine and 4-Methylphenyl Functionalization : Electrophilic aromatic substitution or Buchwald-Hartwig amination .
- Critical Conditions : Temperature (e.g., reflux in ethanol or DMF), stoichiometric ratios (e.g., 1.2 equivalents of morpholine reagent), and catalysts (e.g., Pd for cross-coupling). Yields range from 24% to 92% depending on purification (e.g., column chromatography with 10% MeOH/DCM) .
Q. How is the compound’s structural integrity validated post-synthesis?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C6, morpholine carbonyl at C3) .
- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H]⁺ matching calculated m/z within 3 ppm) .
- X-ray Crystallography : Resolves stereochemistry and packing interactions, though limited by crystal growth challenges .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, with comparisons to cisplatin controls .
- Antimicrobial Screening : Broth microdilution assays (e.g., against S. aureus or E. coli) to determine MIC values .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using purified recombinant enzymes .
Advanced Research Questions
Q. How can reaction steps be optimized to improve synthetic yields and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) using statistical software (e.g., JMP).
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves morpholine coupling efficiency .
- Flow Chemistry : Continuous flow reactors enhance reproducibility for scale-up (e.g., 10 g batches with >85% yield) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or Bcr-Abl), prioritizing hydrophobic pockets near the morpholine group .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of target-ligand complexes (RMSD <2 Å indicates strong binding) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity .
Q. How can conflicting bioactivity data across similar quinoline derivatives be resolved?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replace morpholine with piperazine) and compare IC₅₀ values to identify critical functional groups .
- Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins) to rule out non-specific interactions.
- Metabolite Analysis : LC-MS/MS to detect degradation products (e.g., demethylated or oxidized species) that may alter activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
